molecular formula C11H10ClFN2O2 B2712421 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride CAS No. 2253629-54-6

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride

Cat. No.: B2712421
CAS No.: 2253629-54-6
M. Wt: 256.66
InChI Key: NNKVQBQSZXSUSN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride (CAS 2253629-54-6) is a high-value fluorinated benzoic acid derivative engineered for advanced pharmaceutical and medicinal chemistry research. Its molecular formula is C 11 H 10 ClFN 2 O 2 with a molecular weight of 256.66 g/mol . The compound's structure integrates a benzoic acid scaffold with a 3-methylimidazole heterocycle, a privileged structure in drug discovery known to contribute to excellent bioavailability, tissue penetration, and the ability to interact with biological polymers . The strategic incorporation of a fluorine atom at the 4-position of the benzene ring is a classic medicinal chemistry tactic to enhance a molecule's metabolic stability, influence its lipophilicity, and fine-tune its electronic properties . This molecular architecture makes it a versatile building block (synthon) for the design and synthesis of new chemical entities (NCEs) and active pharmaceutical ingredients (APIs) . Key Research Applications: Medicinal Chemistry & Drug Discovery: Serves as a critical precursor in the development of targeted therapeutic agents. The imidazole nucleus is a key structural component in a wide spectrum of bioactive molecules, including potential anticancer, antimicrobial, antifungal, and antihypertensive agents . Its role as a structural isostere of nucleotides makes it particularly valuable for designing molecules that can interact with enzymes and receptors . Materials Science & Corrosion Inhibition: Fluorinated benzimidazole analogs have demonstrated significant utility in creating robust, self-assembled protective films on metal surfaces like copper, enhancing thermostability and antioxidant capacity, which is crucial for electronics and high-density interconnect (HDI) printed circuit boards . Chemical Synthesis & Coordination Chemistry: The molecule possesses a carboxylic acid group and an imidazole nitrogen, allowing it to function as a ligand in organometallic chemistry and to be easily conjugated to larger molecular scaffolds or further derivatized . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-5-10(14)9-4-7(12)2-3-8(9)11(15)16;/h2-6H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKVQBQSZXSUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=C(C=CC(=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The fluoro group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzoic Acid Core

Key Compounds :

4-Fluoro-2-(trifluoromethyl)benzoic acid (C₈H₄F₄O₂)

  • Substituent : Trifluoromethyl (-CF₃) at position 2.
  • Molecular Weight : 208.10 g/mol.
  • Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) compared to the imidazole-containing target compound. This enhances reactivity in electrophilic substitutions .

4-Fluoro-2-(phenylamino)benzoic acid (C₁₃H₁₀FNO₂) Substituent: Phenylamino (-NHPh) at position 2. Molecular Weight: 233.23 g/mol. Properties: The secondary amine forms intramolecular N-H···O hydrogen bonds, stabilizing the planar conformation. Crystal packing reveals O-H···O dimerization and weaker C-H···F interactions, influencing solubility .

3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (C₂₂H₁₆ClFN₂O₄) Substituent: Benzimidazole-ether at position 3. Molecular Weight: 426.825 g/mol. The larger structure reduces solubility compared to simpler analogues .

Hydrochloride Salts and Solubility

Hydrochloride salts are common in pharmaceutical intermediates to improve aqueous solubility. Examples include:

  • 2-Hydrazinobenzoic acid hydrochloride (C₇H₇N₂O₂·HCl): Similarity score 0.75 to the target compound, with hydrazine enhancing reactivity in coupling reactions .
  • 4-Fluoro Phenylhydrazine Hydrochloride (C₆H₆FN₂·HCl): Demonstrates the role of hydrochloride in stabilizing amines for storage and synthesis .

Heterocyclic Substituents

  • Imidazole vs. Triazole: 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (C₉H₆FN₃O₂): The triazole ring offers stronger hydrogen-bonding capacity (similarity score 0.88) but lacks the methyl group’s steric effects seen in the target compound .

Data Table: Comparative Analysis

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Functional Properties
Target Compound 3-Methylimidazol-4-yl Not reported Hydrochloride salt; intramolecular H-bonding
4-Fluoro-2-(trifluoromethyl)benzoic acid -CF₃ 208.10 High acidity (pKa ~1.5–2.0)
4-Fluoro-2-(phenylamino)benzoic acid -NHPh 233.23 O-H···O dimerization; C-H···F interactions
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid Triazole 195.16 Strong H-bond donor/acceptor
Benzimidazole derivative () Benzimidazole-ether 426.825 Kinase inhibition potential

Research Implications

  • Pharmaceutical Relevance : The target compound’s imidazole and fluorine substituents may enhance binding to targets like histamine receptors or enzymes requiring aromatic stacking.
  • Synthetic Challenges : The hydrochloride salt necessitates controlled crystallization to avoid hygroscopicity, as seen in analogous compounds .
  • Biological Activity : Compared to benzimidazole derivatives (), the smaller imidazole ring may reduce off-target interactions while retaining potency .

Biological Activity

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride (CAS Number: 2253629-54-6) is a compound characterized by a unique combination of a benzoic acid moiety, a fluoro group, and an imidazole ring. This structure confers distinct chemical and biological properties that have garnered interest in various fields, especially in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride is C11_{11}H10_{10}ClFN2_2O2_2, with a molecular weight of 256.66 g/mol. The presence of the fluoro group enhances the compound's lipophilicity and biological activity, while the imidazole ring allows for interactions with biological targets such as enzymes and metal ions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Binding Affinity : The fluoro group increases binding affinity to target proteins, enhancing the overall efficacy of the compound in biological assays.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride in treating parasitic infections. For instance, research has shown that modifications in the imidazole structure can lead to significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria.

CompoundEC50_{50} (µM)Activity Description
4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochlorideTBDPotential antiparasitic activity pending further study
Dihydroquinazolinone derivatives0.004 - 0.177Potent against P. falciparum

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, particularly due to the imidazole ring's known activity against various bacterial strains. Studies involving similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Studies : A study conducted on related compounds revealed that modifications to the imidazole ring significantly impacted their antimicrobial activity. Compounds with enhanced solubility and metabolic stability showed promising results in inhibiting bacterial growth.
  • In Vivo Efficacy : In animal models, compounds structurally related to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid demonstrated reduced parasitemia levels when administered at specific dosages, indicating potential for therapeutic use in malaria treatment.

Synthesis and Derivatives

The synthesis of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride typically involves:

  • Formation of the Imidazole Ring : Utilizing precursors that contain methyl groups and nitrogen functionalities.
  • Fluorination : Introducing the fluoro group through electrophilic aromatic substitution or direct fluorination techniques.
  • Acidification : Converting the resulting compound into its hydrochloride form for improved solubility and stability.

Q & A

Synthesis and Characterization

Q1 (Basic): What are the standard synthetic routes for 4-fluoro-2-(3-methylimidazol-4-yl)benzoic acid hydrochloride, and how can purity be optimized? Methodological Answer: The synthesis typically involves coupling fluorinated benzoic acid derivatives with substituted imidazoles. For example, copper-catalyzed Ullmann-type reactions under controlled temperatures (e.g., 403 K) are effective for forming aryl-imidazole bonds . Purification via recrystallization or preparative HPLC is critical to minimize impurities. Purity optimization requires monitoring by reversed-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to confirm stoichiometry. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by vacuum drying .

Q2 (Advanced): How do steric and electronic effects of the 3-methylimidazole substituent influence reaction yields in cross-coupling syntheses? Methodological Answer: The 3-methyl group on the imidazole introduces steric hindrance, which may reduce coupling efficiency. Computational modeling (DFT) can predict reaction pathways and transition states to optimize ligand-metal coordination. For example, bulky ligands like XPhos improve Pd-catalyzed couplings by stabilizing intermediates. Kinetic studies (e.g., in situ IR monitoring) reveal that electron-withdrawing fluorine on the benzoic acid accelerates oxidative addition but slows reductive elimination. Yields are maximized by balancing these factors with microwave-assisted heating (80–120°C) and excess aryl halide .

Structural Analysis

Q3 (Basic): What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s para position, imidazole substitution). ¹⁹F NMR detects fluorine environment shifts (δ ≈ -110 ppm for aromatic F) .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 265.0852 for [M+H]⁺) validates molecular weight. NIST spectral libraries assist in fragmentation pattern matching .
  • X-ray Crystallography: Single-crystal diffraction resolves conformational isomers (e.g., imidazole-benzene dihedral angles >50°) and hydrogen-bonding networks (O-H∙∙∙O dimers) .

Q4 (Advanced): How can crystallographic data resolve discrepancies in reported tautomeric forms of the imidazole ring? Methodological Answer: Synchrotron X-ray diffraction (λ = 0.7–1.0 Å) with low-temperature data collection (100 K) reduces thermal motion artifacts. Charge-density analysis reveals electron localization differences between N1-H and N3-H tautomers. Hydrogen-bonding motifs (e.g., N-H∙∙∙Cl⁻ in hydrochloride salts) stabilize specific tautomers, which can be further validated via solid-state NMR (¹⁵N CPMAS) .

Stability and Formulation

Q5 (Basic): What are the key stability challenges for this compound in aqueous solutions? Methodological Answer: The hydrochloride salt enhances solubility but is prone to hydrolysis at extreme pH. Accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring show degradation via imidazole ring opening or fluorine displacement. Buffering to pH 4–6 (citrate/phosphate) and lyophilization improve shelf life. Excipients like cyclodextrins inhibit aggregation in PBS .

Q6 (Advanced): How does the fluorobenzene moiety influence photostability under UV light? Methodological Answer: Fluorine’s electron-withdrawing effect increases susceptibility to UV-induced radical formation. Photo-stability testing (ICH Q1B guidelines) under 320–400 nm light reveals degradation products (e.g., defluorinated quinones). Quenching agents like ascorbic acid or TiO₂ nanoparticle coatings mitigate this. Computational TD-DFT predicts λmax shifts and excited-state reactivity .

Biological and Pharmacological Profiling

Q7 (Basic): What in vitro assays are suitable for initial activity screening? Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (AMC/ACC derivatives). IC₅₀ values are calculated via nonlinear regression .
  • Cellular Uptake: LC-MS quantification in cell lysates after incubation (1–24 hrs). Membrane permeability is assessed using Caco-2 monolayers .

Q8 (Advanced): How can metabolomic studies identify off-target effects in mammalian cells? Methodological Answer: Untargeted metabolomics (GC/LC-QTOF) with multivariate analysis (PCA, OPLS-DA) identifies perturbed pathways (e.g., TCA cycle intermediates). Isotope labeling (¹³C-glucose) tracks carbon flux alterations. CRISPR-Cas9 knockout models validate target engagement vs. bystander effects .

Data Interpretation and Contradictions

Q9 (Advanced): How to reconcile conflicting bioactivity data between enzyme assays and cell-based studies? Methodological Answer: Discrepancies often arise from differential protein binding or metabolite interference. Plasma protein binding (equilibrium dialysis) and metabolite ID (HR-MS/MS) clarify bioavailability. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) confirm target specificity .

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